5-Bromo-1-ethyl-1H-imidazole-2-methanol
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Overview
Description
5-Bromo-1-ethyl-1H-imidazole-2-methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 1-position, and a hydroxymethyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-imidazole-2-methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced through the reaction of the imidazole with formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-1H-imidazole-2-methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
5-Bromo-1-ethyl-1H-imidazole-2-methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-1H-imidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-imidazole-2-methanol: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
5-Bromo-1-ethyl-1H-imidazole-2-amine: Similar structure but with an amino group instead of a hydroxymethyl group at the 2-position.
5-Chloro-1-ethyl-1H-imidazole-2-methanol: Similar structure but with a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-1-ethyl-1H-imidazole-2-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9BrN2O |
---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(5-bromo-1-ethylimidazol-2-yl)methanol |
InChI |
InChI=1S/C6H9BrN2O/c1-2-9-5(7)3-8-6(9)4-10/h3,10H,2,4H2,1H3 |
InChI Key |
IXFPDLVYOWBPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1CO)Br |
Origin of Product |
United States |
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